Documented Entry to P2X7 and PPARG Modulators vs. Unvalidated Analogs
The target compound is explicitly cited in patent literature as a direct intermediate for synthesizing pyridazinone derivatives that act as P2X7 receptor inhibitors, and N-biphenylmethylindole modulators of PPARG . This provides a direct, patented synthetic route to high-value therapeutic targets for rheumatoid arthritis and osteoporosis. In contrast, common analogs like 3-chloropyridine or 4-chloropyridine, while structurally simpler, lack this documented, high-fidelity entry point to these specific therapeutic programs and would require extensive de novo synthetic route development to achieve similar molecular complexity.
| Evidence Dimension | Validated Synthetic Utility in Patented Therapeutic Routes |
|---|---|
| Target Compound Data | Documented intermediate in WO 2009057827 and US 20120309757 for P2X7 and PPARG modulators |
| Comparator Or Baseline | 3-Chloropyridine (CAS 626-55-1) / 4-Chloropyridine (CAS 626-61-9) |
| Quantified Difference | Qualitative presence vs. absence of documented, high-value synthetic pathways |
| Conditions | Not applicable (based on patent disclosures) |
Why This Matters
Selecting this compound provides a direct, IP-documented path to advanced clinical candidates, reducing synthetic risk and accelerating lead optimization.
